ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-6-4-5-7-11(10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQUSQXIWAJOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazine ring.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazine ring can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Various nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, thioesters
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazine Family
Key structural analogues include sulfonylurea herbicides (e.g., metsulfuron-methyl) and thioacetamide derivatives. The table below highlights critical differences:
Functional Group Impact on Properties
- The 4-nitrobenzyl group in the sydnone derivative introduces electron-withdrawing effects, which may alter redox stability or metabolic pathways .
Linking Groups :
- Attached Moieties: Ethyl benzoate (target) vs.
Biological Activity
Ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a triazine ring and a benzoate moiety. Its chemical formula is , indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of benzotriazole have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Type | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivative | MRSA | 12.5 - 25 |
| Benzimidazole Derivative | Staphylococcus aureus | 25 - 50 |
| Triazole Derivative | Escherichia coli | 50 |
Antifungal Activity
The compound's structural features suggest potential antifungal activity. Research indicates that compounds with similar structural motifs have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values between 12.5 and 25 μg/mL . The introduction of hydrophobic groups has been linked to enhanced antifungal potency.
Table 2: Antifungal Activity of Related Compounds
| Compound Type | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivative | Candida albicans | 12.5 - 25 |
| Benzimidazole Derivative | Aspergillus niger | 12.5 - 25 |
Anticancer Activity
Preliminary studies suggest that compounds containing triazine rings exhibit anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular metabolism .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of triazine derivatives against clinical isolates of MRSA. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics, suggesting their potential as therapeutic agents. -
Case Study on Antifungal Properties :
In another investigation, triazine-based compounds were screened for antifungal activity against Candida species. The results showed that specific substitutions on the triazine ring significantly enhanced antifungal potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
